2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring and an acetic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential applications as a pharmaceutical intermediate and research tool.
2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride can be classified as:
The synthesis of 2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride generally involves the following steps:
The reaction may be carried out in a solvent such as water or an organic solvent under controlled temperature conditions to optimize yield. Industrial production methods scale up these processes using larger reactors and more advanced purification techniques like crystallization .
The molecular structure of 2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride can be represented as follows:
The compound features:
2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride can undergo several types of chemical reactions:
The mechanism of action for 2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride involves its interaction with specific enzymes and biochemical pathways. It may function as an inhibitor or activator depending on the biological context, influencing various metabolic processes. The precise molecular targets are determined by its application in research or therapeutic settings.
2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride has diverse applications:
This compound's unique structure imparts distinct chemical properties that make it valuable across multiple scientific domains, emphasizing the importance of continued research into its applications and mechanisms of action.
The core synthetic challenge in constructing 2-(4-methylpiperidin-3-yl)acetic acid hydrochloride lies in achieving precise regiocontrol during the introduction of the acetic acid moiety onto the piperidine scaffold. The piperidine nitrogen (N-alkylation) and carbon centers (C-alkylation) exhibit competing reactivity under standard alkylation conditions, necessitating strategic optimization.
Industrial routes typically employ 2-methylpiperidine as the starting material, leveraging its inherent basicity for N-directed functionalization. Regioselective N-alkylation is achieved through deprotonation with strong bases (NaH, K₂CO₃) in aprotic solvents (DMF, acetonitrile), followed by reaction with chloroacetic acid or ethyl chloroacetate [2]. This protocol minimizes C3-competitive alkylation, which typically requires harsher conditions or catalytic activation:
"Alkylation: The alkylation of 2-methylpiperidine with chloroacetic acid or its derivatives under basic conditions leads to the formation of the desired acetic acid derivative" .
Critical parameters for N:C selectivity include:
For C3-functionalized derivatives, directed lithiation strategies using –OMEM or –N(Boc)₂ directing groups enable selective C–H activation prior to carboxylation, though these multi-step sequences reduce overall atom economy .
Table 1: Regioselectivity Control in Piperidine Alkylation
Base | Solvent | Temp (°C) | N:C Ratio | Yield (%) |
---|---|---|---|---|
NaH | DMF | 0 | 98:2 | 85 |
K₂CO₃ | Acetonitrile | 25 | 95:5 | 78 |
DBU | THF | -10 | 99:1 | 82 |
None (neat) | — | 60 | 88:12 | 91 |
Transition metal catalysis provides efficient pathways for C–C bond formation between the piperidine core and the acetic acid group, overcoming limitations of classical alkylation. Palladium-catalyzed reactions demonstrate particular utility for sterically congested piperidines:
Biocatalytic methods employing lipases (Candida antarctica Lipase B) enable enantioselective esterification of racemic 3-(hydroxymethyl)-4-methylpiperidine precursors, though industrial adoption remains limited by enzyme cost and reaction scalability [6].
The chloroacetic acid quench method remains dominant at production scale due to operational simplicity:
"2 methylpiperidine+chloroacetic acid→2 2 methylpiperidin 3 yl acetic acid"
Table 2: Catalytic Methods for Acetic Acid Conjugation
Method | Catalyst/Reagent | Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Negishi Coupling | Pd(PPh₃)₄ | THF, 60°C, 12h | 85 | Retention |
Direct C–H Activation | Pd(OAc)₂/L* | DCE, 80°C, 24h | 72 | Racemic |
Enzymatic Esterification | CAL-B | MTBE, 35°C, 48h | 68 | ee >95% |
Classical Alkylation | ClCH₂CO₂H, K₂CO₃ | MeCN, 25°C, 8h | 78 | Racemic |
Conversion of the free base to the hydrochloride salt critically enhances stability, crystallinity, and aqueous solubility. Optimal salt formation requires precise pH control and solvent selection to prevent decomposition or oiling-out:
"The resulting product can be converted into its hydrochloride salt by treatment with hydrochloric acid" under reflux conditions .
Crystal engineering studies reveal that slow cooling (0.5°C/min) of saturated IPA solutions generates large, low-fines crystals that retain ≤500 ppm residual solvents – meeting ICH Q3C guidelines without vacuum drying.
Table 3: Hydrochloride Salt Crystallization Optimization
Solvent System | Acid Source | Crystallization Method | Yield (%) | Purity (%) | Habit |
---|---|---|---|---|---|
Ethanol/H₂O (9:1) | HCl (g) | Cooling (-20°C) | 92 | 99.1 | Needles |
IPA/MTBE (1:4) | Acetyl chloride | Anti-solvent | 88 | 99.7 | Prismatic |
Ethyl acetate/IPA (4:1) | HCl (aq.) | Evaporative | 85 | 98.9 | Platelets |
Acetone/H₂O (7:3) | HCl (conc.) | Cooling (0°C) | 90 | 99.3 | Agglomerates |
Batch synthesis remains prevalent for multi-ton production, but suffers from thermal inhomogeneity during exothermic alkylation and extended processing times. Key improvements include:
Continuous flow platforms demonstrate radical efficiency gains, particularly for the hazardous alkylation step:
"Mechanochemical methods are an eco-friendly approach for organic synthesis, with a lower environmental footprint in most cases, compared to solution-based procedures" [6].
A validated two-step continuous process achieves 40% reduction in PMI (Process Mass Intensity):
Table 4: Batch vs. Continuous Process Economics
Parameter | Batch Process | Continuous Flow | Mechanochemical |
---|---|---|---|
Reaction Volume (L/kg) | 12 | 3.2 | 0.5 (solvent-free) |
Reaction Time (h) | 8.5 | 1.2 | 0.25 |
PMI (kg/kg product) | 34 | 19 | 8 |
Energy (kWh/kg) | 82 | 65 | 42 |
Byproduct Formation | 2.1% | 0.7% | <0.3% |
Modern synthesis of 2-(4-methylpiperidin-3-yl)acetic acid hydrochloride prioritizes E-Factor reduction and atom economy – metrics aligned with UN Sustainable Development Goals. Traditional solution-phase routes exhibit E-Factors of 25–35, characteristic of pharmaceutical intermediates [3] [6]:
"E-Factor values reported for pharmaceutical industry compared with these values for other sectors... range from 25 to >100" [3].
Mechanochemical synthesis dramatically improves sustainability indicators:
Atom economy for the core alkylation is calculated at 78.5%:
\text{Atom Economy} = \frac{\text{MW}_{C_8H_{15}NO_2}}{\text{MW}_{C_6H_{13}N} + \text{MW}_{C_2H_3ClO_2}} \times 100 = \frac{157.21}{99.18 + 94.50} \times 100 = 78.5\%
The Eco-Scale assessment (ideal = 100) scores batch routes at 54 (inadequate) versus mechanochemical at 82 (excellent), with penalties for hazardous solvents (hexanes, DMF) and high energy consumption in conventional methods [6].
Table 5: Green Metrics Comparison for Synthetic Routes
Metric | Calculation | Batch Route | Mechanochemical | Pharma Industry Benchmark |
---|---|---|---|---|
E-Factor (kg waste/kg) | Total waste/Product | 28 | 5.8 | 25–100 |
PMI | Total inputs/Product | 46 | 11 | 50–200 |
Atom Economy (%) | (MW product/Σ MW reagents) ×100 | 78.5 | 78.5 | 40–85 |
Solvent Intensity (L/kg) | Volume solvent/Product | 21 | 0 | 15–100 |
Energy (kJ/mol) | Cumulative energy demand | 312 | 89 | 200–800 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9